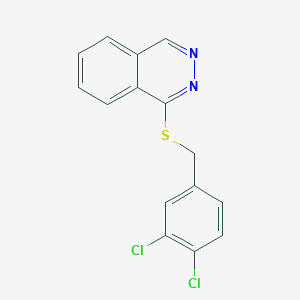

1-((3,4-Dichlorobenzyl)thio)phthalazine

Description

Properties

IUPAC Name |

1-[(3,4-dichlorophenyl)methylsulfanyl]phthalazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2S/c16-13-6-5-10(7-14(13)17)9-20-15-12-4-2-1-3-11(12)8-18-19-15/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJODPMTWXRELOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2SCC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3,4 Dichlorobenzyl Thio Phthalazine and Congeneric Analogues

Retrosynthetic Disconnection Strategy for 1-((3,4-Dichlorobenzyl)thio)phthalazine

A logical retrosynthetic analysis of the target molecule, this compound, reveals two primary building blocks. The disconnection of the thioether bond points to a phthalazine (B143731) moiety functionalized with a leaving group at the C-1 position and a 3,4-dichlorobenzyl thiol. This strategy simplifies the synthesis into two parallel streams that converge in the final step.

Key Precursors Identified Through Retrosynthesis:

Phthalazine Precursor: A 1-substituted phthalazine, typically 1-chlorophthalazine (B19308), serves as an electrophile. This intermediate is derived from a more fundamental precursor, phthalazin-1(2H)-one.

Thiol Moiety: The nucleophilic component is 3,4-dichlorobenzyl thiol. This can be prepared from the corresponding 3,4-dichlorobenzyl halide.

Synthesis of Phthalazine Precursors and Intermediates

The synthesis of the phthalazine core is a critical phase, involving the construction of the heterocyclic ring and its subsequent functionalization to enable the crucial thioether linkage.

The formation of the phthalazine ring system is commonly achieved through the condensation of a hydrazine (B178648) derivative with a suitable ortho-disubstituted benzene (B151609) precursor. longdom.orgnih.gov One of the most prevalent methods involves the reaction of phthalic anhydride (B1165640) with hydrazine hydrate (B1144303). longdom.org This reaction proceeds via a cyclization-condensation mechanism to yield phthalazin-1,4-dione, which can be further derivatized.

Alternative starting materials for phthalazine synthesis include:

o-Acylbenzoic acids: Reaction with hydrazine hydrate in boiling ethanol (B145695) or butanol forms 2-substituted phthalazinones. longdom.orgbu.edu.eg

Phthalaldehydic acid: Condensation with phenyl hydrazines in the presence of a catalyst like oxalic acid provides a direct route to 2-(substituted phenyl) phthalazin-1(2H)-ones. researchgate.net

Phthalimides: These can be converted to 4-substituted chlorophthalazines in a three-step process. longdom.org

The reaction conditions for these cyclizations can be controlled to favor specific isomers. For instance, the reaction of isobenzofuran-1,3-diones with hydrazine hydrate can yield either N-aminophthalimides (kinetic control at lower temperatures) or phthalazine-1,4-diones (thermodynamic control at reflux). nih.gov

To facilitate the subsequent nucleophilic substitution, the C-1 position of the phthalazine ring must be activated. This is typically achieved by converting a phthalazin-1(2H)-one precursor into a 1-chlorophthalazine derivative. The introduction of the chlorine atom at this position renders the C-1 carbon highly susceptible to nucleophilic attack.

The standard procedure for this transformation involves treating the phthalazin-1(2H)-one with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅). derpharmachemica.comiiste.orgnih.gov This reaction effectively replaces the carbonyl oxygen with a chlorine atom, yielding the reactive 1-chlorophthalazine intermediate. wikipedia.org

Preparation of the 3,4-Dichlorobenzyl Thiol Moiety

The synthesis of 3,4-dichlorobenzyl thiol, the nucleophilic component in the final coupling step, can be accomplished through several methods. A common approach involves the use of a sulfur nucleophile to displace a halide from 3,4-dichlorobenzyl chloride or bromide.

One efficient method utilizes thiourea (B124793). arkat-usa.org In this two-step, one-pot procedure, the benzyl (B1604629) halide first reacts with thiourea to form an isothiuronium (B1672626) salt. Subsequent basic hydrolysis of this salt generates the corresponding thiolate in situ, which can then be used directly in the coupling reaction without isolating the malodorous thiol. arkat-usa.org

Alternatively, sulfurated sodium borohydride (B1222165) (NaBH₂S₃) can react with benzylic halides to produce high yields of the corresponding thiol. cdnsciencepub.com The reaction conditions and hydrolysis method can be adjusted to favor the formation of the thiol over disulfide byproducts. cdnsciencepub.com

Formation of the Thioether Linkage: Alkylation and Coupling Reactions

The final and key step in the synthesis of this compound is the formation of the thioether bond. This is typically achieved through a nucleophilic substitution reaction between the activated 1-chlorophthalazine and the 3,4-dichlorobenzyl thiol (or its in situ generated thiolate). acsgcipr.org

In a representative procedure, 1-chlorophthalazine is reacted with the thiol in the presence of a base, such as sodium ethoxide in ethanol. derpharmachemica.com The base deprotonates the thiol to form the more nucleophilic thiolate anion, which then attacks the electrophilic C-1 position of the phthalazine ring, displacing the chloride ion and forming the desired thioether linkage.

The reaction of 1-chlorophthalazine with thiourea in the presence of a base also provides a direct route to the corresponding phthalazin-1-thiol, which can then be alkylated with 3,4-dichlorobenzyl halide to yield the final product. derpharmachemica.com

Analytical Techniques for Structural Elucidation

The confirmation of the structure of this compound and its intermediates relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. ekb.egnih.gov ¹H NMR provides information on the number and environment of protons, showing characteristic signals for the aromatic protons of both the phthalazine and dichlorobenzyl moieties, as well as the methylene (B1212753) protons of the thioether linkage. mdpi.comnih.gov ¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule. ekb.egnih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information. derpharmachemica.comjst.go.jpacs.org High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. In the case of intermediates like phthalazin-1(2H)-one, characteristic C=O and N-H stretching vibrations can be observed. ekb.egjst.go.jp For the final product, the absence of the S-H stretch (if starting from the isolated thiol) and the presence of characteristic aromatic C-H and C=C stretching bands are expected.

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, S, Cl) in the final compound, providing a crucial check of its purity and empirical formula. derpharmachemica.comjst.go.jp

Table of Compounds

Structure Activity Relationship Sar Investigations and Molecular Design Principles

Elucidation of Structural Determinants for Biological Efficacy in Phthalazine-Thioether Hybrids

The phthalazine (B143731) scaffold is a key pharmacophoric feature in numerous biologically active compounds, recognized for its role as a versatile and effective polar core. researchgate.netsci-hub.senih.gov In many kinase inhibitors, the flat, heteroaromatic nature of the phthalazine ring system is crucial for its ability to occupy the ATP-binding region of the target enzyme. nih.govnih.govekb.eg

Research on related phthalazine derivatives has shown that substitutions on this ring can significantly modulate biological activity. For instance, the introduction of a methyl group at the 4-position of the phthalazine scaffold in certain biarylurea-based series led to more potent and broad-spectrum growth inhibition against a wide variety of cancer cell lines compared to the unsubstituted analogue. ekb.eg This suggests that even small alkyl substitutions on the phthalazine core can influence the compound's orientation and interaction within the target's binding site, potentially enhancing efficacy. The position of substitution is also critical; studies on anticonvulsant derivatives indicated that para-position substitutions yielded more active compounds than those at ortho or meta positions. researchgate.net

The thioether bridge in 1-((3,4-Dichlorobenzyl)thio)phthalazine serves as a flexible linker connecting the phthalazine core to the benzyl (B1604629) moiety. While much of the research on related phthalazine derivatives has focused on amino or ether linkages, the thioether bond has distinct chemical properties that influence the molecule's conformation and binding potential. nih.govekb.eg The thioether linkage is a post-translational modification found in sactipeptides, where it is crucial for their antibiotic activity, highlighting its importance in establishing specific and stable molecular structures for biological function. nih.gov

In synthetic derivatives, the sulfur atom of the thioether can participate in various non-covalent interactions, including hydrophobic and van der Waals interactions, within the target protein. The length and flexibility of the linker are critical determinants of activity. researchgate.net The thioether bridge provides a specific spatial arrangement between the phthalazine and benzyl rings, allowing the molecule to adopt an optimal conformation for binding. This spatial orientation is key to positioning the other functional groups for critical interactions with amino acid residues in the target's active site.

The substituted benzyl moiety plays a pivotal role in anchoring the ligand into the hydrophobic pocket of the target protein. nih.govekb.eg The nature and position of substituents on this terminal aryl ring are critical determinants of binding affinity and selectivity. Specifically, halogenation has been identified as a key strategy for enhancing biological activity.

The following table summarizes the impact of different substitution patterns on the terminal phenyl ring on VEGFR-2 inhibitory activity in a series of biarylurea-based phthalazine derivatives. nih.gov

| Compound | Terminal Phenyl Substitution | VEGFR-2 Inhibition (%) @ 10 µM | IC50 (µM) |

| 6a | Unsubstituted | 19.4 | >100 |

| 6b | 4-Chloro | 72.8 | 15.6 |

| 6c | 4-Chloro, 3-Trifluoromethyl | 92.5 | 6.2 |

| 6d | Unsubstituted | 10.2 | >100 |

| 6f | 4-Chloro, 3-Trifluoromethyl | 94.1 | 3.2 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For phthalazine derivatives, 3D-QSAR approaches such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed to understand the structural requirements for inhibiting targets like the Epidermal Growth Factor Receptor (EGFR) and VEGFR-2. researchgate.netjapsonline.com

These models quantify the effect of different physicochemical properties (fields) on the biological activity. Key parameters often include:

Steric Fields: Relate to the size and shape of the molecule.

Electrostatic Fields: Describe the distribution of charge.

Hydrophobic Fields: Pertain to the molecule's affinity for nonpolar environments.

Hydrogen Bond Donor/Acceptor Fields: Indicate the potential for hydrogen bonding. researchgate.net

A typical 3D-QSAR study on phthalazine derivatives involves aligning a set of molecules and calculating these fields. japsonline.com The resulting models generate contour maps that visualize regions where modifications to the structure would likely increase or decrease activity. For example, a CoMFA steric contour map might show a green-colored region near the benzyl ring, indicating that bulkier substituents in that area would enhance potency. Conversely, a yellow-colored region would suggest that bulky groups are detrimental. japsonline.com These predictive models are invaluable for prioritizing the synthesis of new derivatives and guiding the design of more potent compounds. nih.govresearchgate.net

The table below outlines the key statistical parameters from a representative 3D-QSAR study on phthalazine derivatives, demonstrating the predictive power of the generated models. japsonline.com

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (Predictive r²) |

| CoMFA | 0.736 | 0.964 | 0.826 |

| CoMSIA | 0.806 | 0.976 | 0.792 |

Ligand-Based and Structure-Based Molecular Design Approaches for Phthalazine Derivatives

The rational design of novel phthalazine derivatives like this compound is often accomplished through two complementary computational strategies: ligand-based and structure-based design. sci-hub.senih.gov

Ligand-based design is employed when the 3D structure of the biological target is unknown. This approach relies on the knowledge of other molecules (ligands) that bind to the target. nih.gov For phthalazine derivatives, potent and clinically successful kinase inhibitors such as sorafenib (B1663141) and vatalanib (B1682193) have served as templates. nih.govnih.gov New compounds are designed by incorporating the key pharmacophoric features shared by these known inhibitors. These features typically include:

A flat heteroaromatic ring system (the phthalazine core) to interact with the ATP binding site. nih.govekb.eg

A hydrogen bond donor-acceptor pair to form key interactions with specific amino acid residues. nih.govekb.eg

A substituted terminal aryl group (the benzyl moiety) to fit into an adjacent hydrophobic pocket. nih.govnih.gov

Structure-based design is utilized when the 3D structure of the target protein has been determined, typically through X-ray crystallography. This approach involves using molecular docking simulations to predict how a ligand will bind to the target's active site. nih.govresearchgate.netjapsonline.com Docking studies with phthalazine derivatives have provided detailed insights into their binding modes with kinases like VEGFR-2 and EGFR. nih.govjapsonline.com These simulations can reveal critical interactions, such as hydrogen bonds between a linker moiety and key residues like Glu885 and Asp1046 in the VEGFR-2 active site. nih.govnih.gov By visualizing these interactions, medicinal chemists can rationally modify the ligand's structure to improve its fit, enhance binding affinity, and increase potency and selectivity. researchgate.net

The following table summarizes key amino acid interactions identified through molecular docking of phthalazine-based inhibitors with the VEGFR-2 kinase domain. nih.govnih.gov

| Ligand Moiety | Interacting Residue(s) | Type of Interaction |

| Urea (B33335)/Amide Linker | Glu885, Asp1046 | Hydrogen Bonding |

| Phthalazine Ring | Cys919 | Hydrogen Bonding |

| Halogenated Phenyl Ring | Ile892, Leu1019, Val898 | Hydrophobic Interaction |

Based on a comprehensive search of available scientific literature, there is no specific experimental data for the compound This compound . Research on the biological activities of phthalazine derivatives is extensive; however, studies focusing explicitly on the cytotoxic, enzyme-inhibitory, or antimicrobial properties of this particular molecule could not be located.

The provided search results discuss a wide range of related phthalazine compounds, including those with anticancer and antimicrobial activities. sci-hub.senih.govnih.govnih.govnanobioletters.com For instance, research has been conducted on phthalazine derivatives as potential inhibitors of enzymes like VEGFR-2 and as agents against various cancer cell lines and microbial strains. nih.govnih.govnih.govsemanticscholar.orgresearchgate.net One study even synthesized a phthalazine derivative incorporating a 3,4-dichlorobenzyl group, though it was a structurally different molecule investigated for a different biological pathway. nih.gov

However, without direct studies on "this compound," it is not possible to provide the specific, data-driven content required by the article outline, such as in vitro cytotoxicity profiles, enzyme inhibition mechanisms, or its antimicrobial spectrum. Generating such an article would require extrapolating from related but distinct compounds, which would be scientifically inaccurate and speculative.

Therefore, the requested article focusing solely on the biological activities of "this compound" cannot be generated at this time due to the absence of specific research data for this compound in the public domain.

Mechanistic Probes and Biological Target Identification

Antimicrobial Spectrum and Mechanism of Action

Molecular Basis of Antimicrobial Activity

The antimicrobial potential of phthalazine (B143731) derivatives is an area of active research. While specific mechanistic studies on 1-((3,4-Dichlorobenzyl)thio)phthalazine are not extensively detailed in publicly available literature, the broader class of phthalazine compounds is known to exhibit antimicrobial effects. The molecular basis for this activity is thought to be multifactorial, often involving the disruption of essential microbial cellular processes. The presence of the dichlorobenzyl moiety in this compound is significant, as halogenated benzyl (B1604629) groups are known to contribute to the lipophilicity of a molecule, potentially enhancing its ability to penetrate microbial cell membranes.

Enzyme Inhibition Studies (Beyond Oncogenesis)

Beyond its potential as an antimicrobial agent, this compound and related compounds have been investigated for their ability to inhibit various enzymes that are not directly related to cancer pathways.

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. The inhibition of urease is a therapeutic strategy for managing infections caused by these organisms. While direct studies on this compound are limited, other phthalazine derivatives have been explored as urease inhibitors. The proposed mechanism often involves the interaction of the heterocyclic phthalazine core with the nickel ions present in the active site of the urease enzyme, leading to its inactivation. The substituents on the phthalazine ring can significantly influence the inhibitory potency.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Modulation of these enzymes is a key strategy in the management of neurodegenerative diseases like Alzheimer's. Phthalazine derivatives have been synthesized and evaluated for their cholinesterase inhibitory activity. The planar phthalazine ring can engage in π-π stacking interactions with aromatic amino acid residues in the active site of these enzymes. The side chains attached to the phthalazine core, such as the dichlorobenzyl thioether group in the compound of interest, can further interact with the peripheral anionic site or the catalytic active site of the cholinesterases, contributing to the inhibitory effect.

Phosphodiesterases (PDEs) are a group of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides. Their inhibition has therapeutic implications in various conditions, including inflammatory and cardiovascular diseases. Certain phthalazine derivatives have been identified as PDE inhibitors.

Aldose reductase (AR) is an enzyme of the polyol pathway that has been implicated in the development of diabetic complications. Phthalazine-based compounds have been investigated as potential AR inhibitors. For instance, the phthalazinone derivative Zopolrestat has been clinically studied for its AR inhibitory activity. The ability of the phthalazine scaffold to interact with the active site of AR is considered crucial for its inhibitory action.

Other Pharmacological Explorations

The pharmacological investigation of phthalazine derivatives extends to other areas, including their anti-inflammatory properties.

Inflammation is a complex biological response implicated in numerous diseases. Phthalazine derivatives have demonstrated anti-inflammatory potential in various experimental models. The mechanisms underlying this activity are diverse and may involve the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways. The structural features of this compound, including the dichlorinated aromatic ring, may contribute to its potential anti-inflammatory effects, as halogenated compounds are known to exhibit a range of biological activities.

Antiviral Properties

Specific investigations into the antiviral properties of this compound are not found in the currently accessible scientific literature. The phthalazine nucleus is a component of some compounds that have been explored for antiviral activity. nih.govmdpi.com For example, certain 1,3,4-thiadiazine derivatives, which share some structural similarities, have shown activity against herpes simplex virus (HSV). nih.gov Additionally, the dichlorobenzyl moiety is a component of dichlorobenzyl alcohol, which is known to have some virucidal effects against viruses associated with the common cold. drugbank.comresearchgate.net However, the antiviral profile of the specific conjugate, this compound, has not been reported.

Computational Chemistry and in Silico Analysis

Molecular Docking Simulations for Ligand-Protein Interactions

No molecular docking studies specifically investigating the interactions of 1-((3,4-Dichlorobenzyl)thio)phthalazine with any protein target have been identified in the public domain.

Binding Site Analysis and Key Molecular Interactions

Without molecular docking data, analysis of the binding site and key molecular interactions for this compound is not possible.

Prediction of Binding Orientations and Affinities

There are no available predictions of binding orientations or calculated binding affinities for this compound from molecular docking simulations.

Quantum Chemical Descriptors and Electronic Structure Analysis (e.g., DFT, Frontier Molecular Orbitals)

No studies utilizing Density Functional Theory (DFT) or other quantum chemical methods to analyze the electronic structure, frontier molecular orbitals (HOMO/LUMO), or other quantum chemical descriptors for this compound have been found.

Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability

There is no published research on molecular dynamics simulations of this compound to assess its conformational dynamics or the stability of its binding to a protein target.

Chemoinformatics and In Silico Screening for Lead Optimization

No chemoinformatic studies or in silico screening campaigns that include this compound for the purpose of lead optimization have been reported in the available scientific literature.

Advanced Research Perspectives and Translational Outlook

Strategies for Rational Design and Lead Optimization

The rational design of novel drug candidates based on the phthalazine (B143731) scaffold is heavily guided by understanding the structure-activity relationships (SAR) and the common pharmacophoric features of known inhibitors for specific biological targets. ekb.eg For targets like the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer, a well-defined pharmacophore model for phthalazine-based inhibitors has been established. ekb.egnih.gov

This model generally includes:

A flat heteroaromatic ring system, such as the phthalazine core, which occupies the ATP binding region of the kinase. ekb.egnih.gov

A hydrogen bond donor-acceptor pair, which can interact with key amino acid residues like Glu885 and Asp1046 in the kinase's active site. ekb.egnih.gov

A terminal aryl moiety, like the 3,4-dichlorobenzyl group, designed to fit into a hydrophobic pocket of the target enzyme. nih.govnih.gov

Lead optimization efforts focus on systematically modifying the lead compound, such as 1-((3,4-Dichlorobenzyl)thio)phthalazine, to enhance potency, selectivity, and pharmacokinetic properties. A primary strategy involves introducing different substitution patterns on the terminal aromatic ring to improve its fit within the hydrophobic pocket. ekb.egnih.gov Furthermore, modifications to the linker between the phthalazine core and the terminal ring are explored. Studies on 1-anilino-4-(arylsulfanylmethyl)phthalazines have shown that the nature of the sulfur linkage (sulfanyl vs. sulfinyl or sulfonyl) and substitutions on the thiophenol group significantly impact anticancer activity. nih.gov

Another critical aspect of lead optimization is improving metabolic stability. For instance, in the development of phthalazinone derivatives as antitrypanosomal agents, initial lead compounds showed high potency but were ineffective in animal models due to poor metabolic stability. nih.gov Subsequent structural modifications were undertaken to create analogs with improved stability in mouse and human microsomes, providing a better starting point for further development. nih.gov

Interactive Table 1: In Vitro Anticancer Activity of 1,4-Disubstituted Phthalazine Derivatives

| Compound ID | R1 (Position 1) | R2 (Position 4) | Cancer Cell Line | IC50 (µM) |

|---|---|---|---|---|

| 11 | 3-chloro-4-fluoroanilino | 4-fluorophenylsulfanylmethyl | Bel-7402 | 56.2 |

| 11 | 3-chloro-4-fluoroanilino | 4-fluorophenylsulfanylmethyl | HT-1080 | 38.9 |

| 12 | 3-chloro-4-fluoroanilino | 3,4-difluorophenylsulfanylmethyl | Bel-7402 | 32.4 |

| 12 | 3-chloro-4-fluoroanilino | 3,4-difluorophenylsulfanylmethyl | HT-1080 | 25.4 |

| 13 | 4-fluoro-3-trifluoromethylanilino | 3,4-difluorophenylsulfanylmethyl | Bel-7402 | 30.1 |

| 13 | 4-fluoro-3-trifluoromethylanilino | 3,4-difluorophenylsulfanylmethyl | HT-1080 | 25.8 |

| Cisplatin | - | - | Bel-7402 | 73.3 |

| Cisplatin | - | - | HT-1080 | 63.3 |

Data sourced from Molecules 2006, 11, 575-582. researchgate.net

Exploration of Novel Molecular Targets

While VEGFR-2 has been a major focus for phthalazine-based anticancer drug design, the structural versatility of the scaffold allows it to be adapted for a wide array of other molecular targets. nih.govnih.govnih.gov The exploration of these alternative targets is a key area of ongoing research to expand the therapeutic potential of this class of compounds.

Phthalazine derivatives have been investigated as potent inhibitors of several other enzyme families, including:

Poly-[ADP-ribose] Polymerase (PARP) : PARP inhibitors, such as Olaparib which contains a phthalazine moiety, have shown excellent enzyme inhibitory activity and are used in cancer therapy. sci-hub.seresearchgate.net

Phosphodiesterases (PDEs) : Phthalazinone derivatives have emerged as attractive candidates for targeting phosphodiesterases, which are relevant in treating inflammatory conditions and parasitic diseases. sci-hub.senih.gov

Aldose Reductase (AR) : Inhibition of aldose reductase is a therapeutic strategy for managing diabetic complications, and phthalazinone derivatives like Zopolrestat have been clinically evaluated for this purpose. sci-hub.senih.gov

Epidermal Growth Factor Receptor (EGFR) : Certain phthalazine-based compounds have been designed and synthesized as selective anti-breast cancer agents that mediate their effect through EGFR inhibition. nih.gov

The ability to modify the substituents at various positions on the phthalazine ring allows medicinal chemists to fine-tune the molecule's shape, electronics, and hydrogen bonding capacity to achieve selectivity for different biological targets. nih.govnih.gov

Development of Advanced Synthetic Methodologies

The synthesis of this compound and its analogs relies on robust and flexible chemical pathways that allow for the creation of diverse libraries of compounds for biological screening. jocpr.com A common and effective synthetic route often begins with a readily available starting material like phthalic anhydride (B1165640) or an o-substituted benzoic acid derivative. sci-hub.senih.gov

A typical synthetic sequence involves:

Formation of the Phthalazinone Core : An o-substituted benzoic acid derivative is cyclized with hydrazine (B178648) hydrate (B1144303) to produce the corresponding phthalazinone. nih.gov Alternatively, phthalic anhydride can be reacted with malonic acid to form 2-acetylbenzoic acid, which serves as a precursor. nih.gov

Chlorination : The phthalazinone is then treated with a chlorinating agent, such as phosphorous oxychloride, to yield a reactive 1-chlorophthalazine (B19308) intermediate. sci-hub.senih.gov

Nucleophilic Substitution : The chlorine atom at the 1-position is readily displaced by various nucleophiles. To synthesize the target compound, 1-chlorophthalazine would be reacted with 3,4-dichlorobenzyl mercaptan. This step is highly versatile, allowing for the introduction of a wide range of thio, amino, or alkoxy linkers by choosing the appropriate nucleophile. nih.gov

To improve efficiency and yield, researchers are also developing more advanced synthetic strategies. These include one-pot, multi-component reactions that can generate complex phthalazine derivatives in a single step, reducing reaction time and simplifying purification. researchgate.net Other methods focus on novel ways to construct the core heterocyclic system or introduce functional groups under milder conditions. fayoum.edu.eg For example, methods have been developed for the synthesis of 1,3,4-thiadiazoles, another important heterocyclic motif in drug design, using elemental sulfur under mild conditions, showcasing a move towards more sustainable and efficient synthetic chemistry. nih.gov

Prospects for Further Preclinical Investigations

Once a phthalazine derivative demonstrates promising in vitro activity, such as potent enzyme inhibition or cytotoxicity against cancer cell lines, it must undergo a rigorous series of preclinical investigations to assess its potential as a clinical candidate. nih.govresearchgate.net These studies bridge the gap between initial discovery and human clinical trials.

Key areas for further preclinical investigation include:

In Vitro Mechanism of Action Studies : Beyond primary target inhibition, further studies are needed to elucidate the downstream cellular effects. This includes assays to confirm the induction of apoptosis (programmed cell death) and to determine the compound's effect on the cell cycle. nih.govnih.gov

In Vivo Efficacy Studies : Promising compounds are advanced into animal models of disease, such as xenograft mouse models for cancer. These studies are critical for determining if the in vitro potency translates to therapeutic efficacy in a living organism. nih.gov

Pharmacokinetic (PK) and ADMET Profiling : A crucial step is to evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound. nih.gov Poor metabolic stability or unforeseen toxicity can halt the development of an otherwise potent compound. nih.gov These investigations help to establish a preliminary understanding of how the drug will behave in the body.

Lead Optimization for In Vivo Properties : Data from initial in vivo and ADMET studies feed back into the rational design process. If a compound shows good potency but poor metabolic stability, for example, medicinal chemists will synthesize new analogs designed to overcome this specific liability while retaining activity. nih.gov

The successful navigation of these preclinical hurdles is essential for identifying phthalazine-based compounds that not only have potent biological activity but also possess the drug-like properties necessary for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.